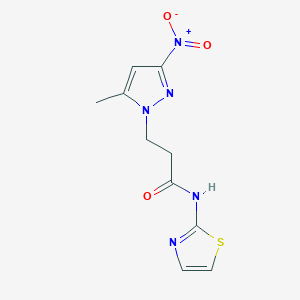
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. FMPP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as an antagonist at certain ion channels in the nervous system. Specifically, N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of TRPV1 channels, which are involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in scientific research is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a relatively new compound, and as such, there is still much to be learned about its properties and potential applications.
Future Directions
There are many potential future directions for research on N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new therapeutic agents based on N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, particularly for the treatment of cancer and neurodegenerative disorders. Additionally, further investigation into the mechanisms of action of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide could lead to a better understanding of pain and inflammation, and potentially the development of new treatments for these conditions. Finally, research on N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide could also lead to the development of new tools for studying ion channels and other aspects of the nervous system.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 5-fluoro-2-methylphenylhydrazine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in high purity.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications, including studies on the mechanisms of pain and inflammation, as well as investigations into the function of specific ion channels in the nervous system. Additionally, N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-3-4-9(13)7-11(8)14-12(17)10-5-6-16(2)15-10/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMWUZYMEBDIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)



![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)
![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)